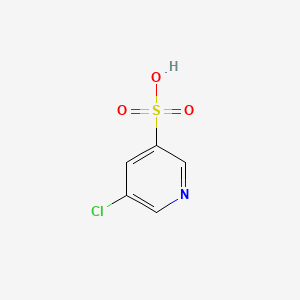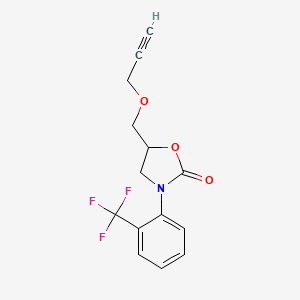
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a chloro and fluorobenzoyl group attached to an imidazole ring. This compound is often used in pharmaceutical research and development due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-chloro-2-fluorobenzoic acid with appropriate reagents to form the benzoyl chloride intermediate . This intermediate then reacts with 2-methylimidazole under controlled conditions to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
化学反応の分析
Types of Reactions
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Shares a similar benzoyl structure but lacks the imidazole ring.
2-Fluorobenzoyl chloride: Another related compound used in similar synthetic routes.
Uniqueness
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde is unique due to its combination of chloro, fluoro, and imidazole groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C18H12ClFN2O2 |
|---|---|
分子量 |
342.7 g/mol |
IUPAC名 |
3-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C18H12ClFN2O2/c1-11-21-9-13(10-23)22(11)17-7-6-12(19)8-15(17)18(24)14-4-2-3-5-16(14)20/h2-10H,1H3 |
InChIキー |
WJAJOVTXDJQPGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


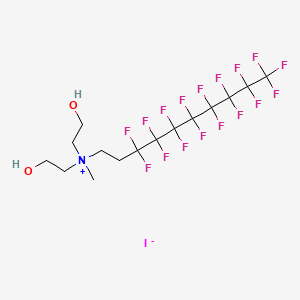
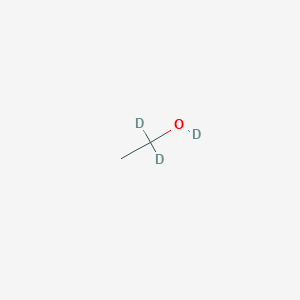
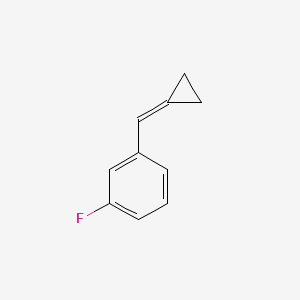

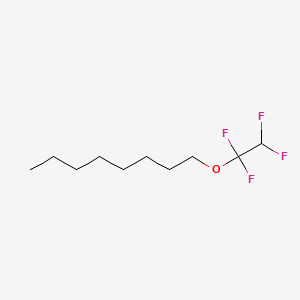
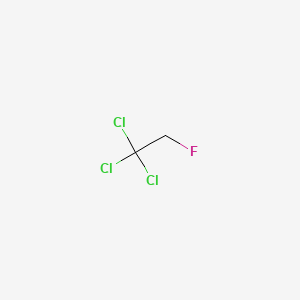
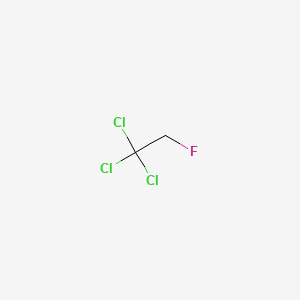

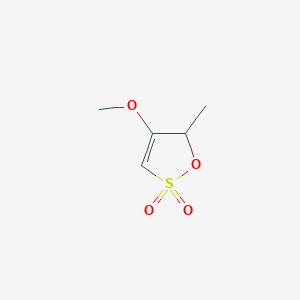
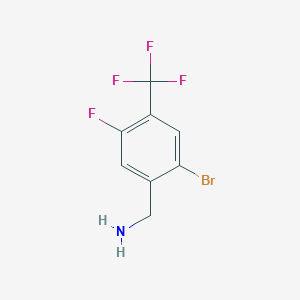
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
